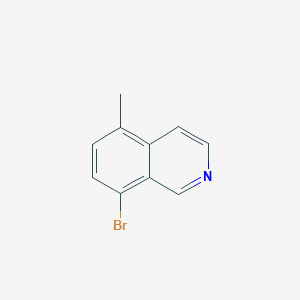

8-bromo-5-methylisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

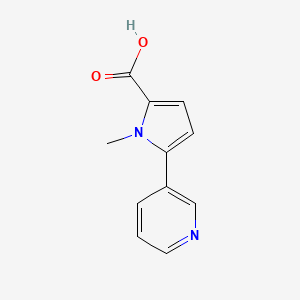

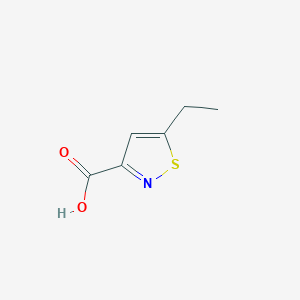

8-bromo-5-methylquinoline is a chemical compound with the molecular formula C10H8BrN. It has a molecular weight of 222.08 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 8-bromo-5-methylquinoline includes a quinoline core, which is a fusion of benzene and pyridine rings, with a bromine atom at the 8th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis

8-bromo-5-methylquinoline is a solid at room temperature and has a molecular weight of 222.08 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature.Applications De Recherche Scientifique

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . Bromoquinolines, such as 8-Bromo-5-methylisoquinoline, can undergo metal-halogen exchange, couplings, and metal-assisted substitutions to convert into corresponding quinoline derivatives having medicinal importance .

Anticancer Agents

Brominated 8-substituted quinolines, including 8-Bromo-5-methylisoquinoline, have been evaluated for their anticancer effects on various cell lines . Some of these compounds have shown strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) .

Drug Discovery

Quinoline and its derivatives, including 8-Bromo-5-methylisoquinoline, are considered vital scaffolds for leads in drug discovery . They play a significant role in the design and development of new drugs due to their wide spectrum of pharmacological and biological activities .

Dyes Industry

Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts, including 8-Bromo-5-methylisoquinoline, is likely to attract increasing attention .

Metal Chelators for Neuroprotection

8-Hydroxyquinoline and its derivatives have been evaluated as metal chelators for neuroprotection . Given the structural similarity, 8-Bromo-5-methylisoquinoline may also have potential in this area.

Safety and Hazards

The safety data sheet for 8-bromo-5-methylquinoline indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed. The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .

Propriétés

IUPAC Name |

8-bromo-5-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQMREQKZJZYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-methylisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)